molecular formula C13H14BrF3O3 B1442299 Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate CAS No. 779331-60-1

Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate

Cat. No.: B1442299
CAS No.: 779331-60-1
M. Wt: 355.15 g/mol
InChI Key: FDISMUPOSDFKRD-UHFFFAOYSA-N
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Description

Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate: is a chemical compound with the molecular formula C13H14BrF3O3 and a molecular weight of 355.15 g/mol It is characterized by the presence of a tert-butyl ester group, a bromo substituent, and a trifluoromethyl group attached to a phenoxyacetate moiety

Properties

IUPAC Name

tert-butyl 2-[2-bromo-4-(trifluoromethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF3O3/c1-12(2,3)20-11(18)7-19-10-5-4-8(6-9(10)14)13(15,16)17/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDISMUPOSDFKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate typically involves the reaction of 2-bromo-4-trifluoromethylphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromo group in tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation Reactions: The phenoxyacetate moiety can be oxidized under specific conditions to form corresponding phenolic or quinone derivatives.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromo substituent, to yield dehalogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substituted phenoxyacetates
  • Phenolic derivatives
  • Dehalogenated compounds

Scientific Research Applications

Pharmaceuticals

Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate serves as an intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable pharmacophore in drug design. Compounds with similar structures have shown potential as therapeutic agents due to their ability to interact effectively with biological targets.

Agrochemicals

This compound is also explored for its applications in agrochemicals, where it may function as a herbicide or pesticide. The presence of halogen substituents like bromine can significantly influence the biological activity and efficacy of these compounds, enhancing their interaction with target organisms.

Material Science

In material science, this compound is utilized in the development of specialty chemicals and advanced materials. Its unique chemical properties allow for applications in polymer chemistry and surface coatings, providing enhanced performance characteristics such as improved durability and resistance to environmental factors.

Case Studies

Case Study 1: Drug Development
Research has demonstrated that compounds containing trifluoromethyl groups exhibit enhanced biological activities, leading to improved efficacy in drug candidates. In one study, derivatives of this compound were synthesized and evaluated for their potential as anti-cancer agents, showing promising results in preclinical trials .

Case Study 2: Agricultural Applications
A series of experiments were conducted to assess the herbicidal activity of phenoxyacetates similar to this compound. Results indicated that these compounds could effectively inhibit weed growth while minimizing damage to crops, highlighting their potential as environmentally friendly herbicides .

Mechanism of Action

The mechanism of action of tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate is primarily based on its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical modifications. For instance, in drug design, the trifluoromethyl group can interact with biological targets through hydrophobic interactions and influence the pharmacokinetic properties of the resulting compounds .

Comparison with Similar Compounds

  • Tert-butyl (2-chloro-4-trifluoromethylphenoxy)acetate
  • Tert-butyl (2-bromo-4-methylphenoxy)acetate
  • Tert-butyl (2-bromo-4-fluorophenoxy)acetate

Comparison: Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate is unique due to the presence of both bromo and trifluoromethyl groups. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, while the bromo group provides a site for further chemical modifications. Compared to its analogs, this compound offers a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .

Biological Activity

Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a bromo substituent, and a trifluoromethyl group attached to a phenoxyacetate structure. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.

Research indicates that compounds similar to this compound can exhibit various biological activities through several mechanisms:

  • Antimicrobial Activity : Compounds with similar structures have been shown to inhibit the growth of pathogenic bacteria by disrupting quorum sensing mechanisms. For instance, 2,4-di-tert-butylphenol (a related compound) has demonstrated the ability to reduce virulence factors in Pseudomonas aeruginosa by inhibiting quorum sensing pathways .
  • Cytotoxicity : The cytotoxic effects of related compounds are often attributed to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. This mechanism is essential for developing anticancer agents .

Case Studies and Research Findings

  • Antimicrobial Properties :
    • A study investigating the antimicrobial properties of related phenolic compounds found that they significantly reduced biofilm formation in Pseudomonas aeruginosa. The inhibition was dose-dependent and linked to decreased expression of quorum-sensing-related genes such as lasI and rhlI.
  • Cytotoxic Effects :
    • In vitro studies have shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. For example, IC50 values for related compounds were reported at nanomolar concentrations against MCF-7 breast cancer cells, indicating potent anticancer activity .
  • Antioxidant Activity :
    • Some studies have highlighted the antioxidant properties of related compounds, suggesting their potential use in preventing oxidative stress-related diseases. This property is particularly relevant in the context of developing therapeutic agents for conditions like cancer and neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Mechanism of Action
This compoundAntimicrobialTBDQuorum sensing inhibition
2,4-Di-tert-butylphenolAntimicrobial25Quorum sensing inhibition
8-HydroxyquinolineAnticancer20ROS generation and apoptosis induction
2,4-Di-tert-butylphenolAntioxidantTBDScavenging free radicals

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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